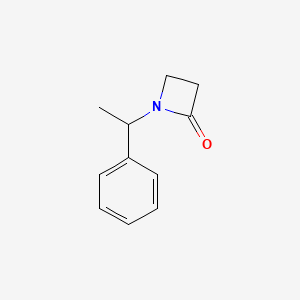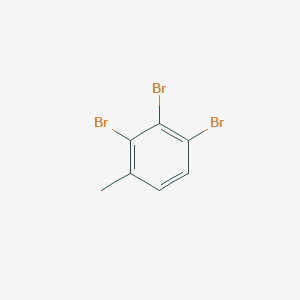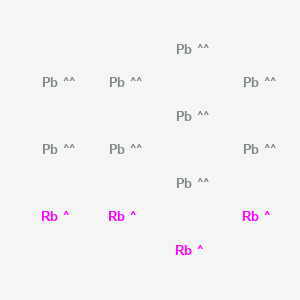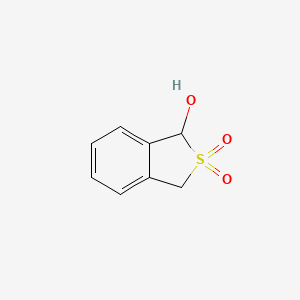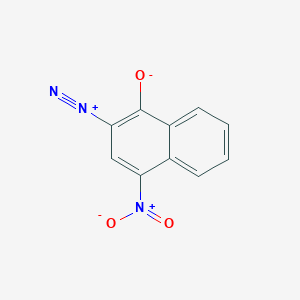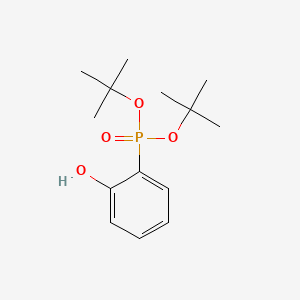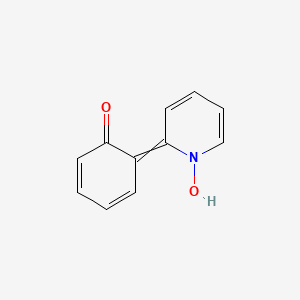
6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features a pyridine ring fused with a cyclohexadienone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves the condensation of a pyridine derivative with a cyclohexadienone precursor. The reaction conditions often require the use of a strong base to facilitate the formation of the ylidene linkage. Common solvents used in this synthesis include ethanol or methanol, and the reaction is usually carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Catalysts may also be employed to enhance the reaction efficiency.
化学反应分析
Types of Reactions
6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a more saturated hydrocarbon.
科学研究应用
6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
6-(1-Hydroxybenzylidene)cyclohexa-2,4-dien-1-one: Similar structure but with a benzylidene group instead of a pyridinylidene group.
6-(1-Hydroxyphenylidene)cyclohexa-2,4-dien-1-one: Features a phenylidene group, leading to different chemical properties.
Uniqueness
6-(1-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties
属性
CAS 编号 |
93953-42-5 |
|---|---|
分子式 |
C11H9NO2 |
分子量 |
187.19 g/mol |
IUPAC 名称 |
6-(1-hydroxypyridin-2-ylidene)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C11H9NO2/c13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14/h1-8,14H |
InChI 键 |
KLGFOIIKIIGUPD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C=CC=CN2O)C(=O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


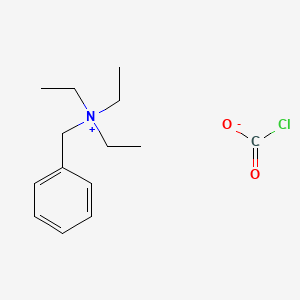
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)

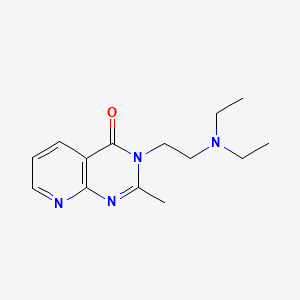
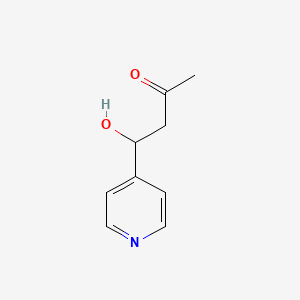

![N-Butyl-2-[(2-nitrophenoxy)methyl]aniline](/img/structure/B14341284.png)
